N-(4-Aminocyclohexyl)-2-(1-benzothiophen-3-yl)-N-methylacetamide;hydrochloride

Kappa opioid receptor Structure-activity relationship Receptor selectivity

N-(4-Aminocyclohexyl)-2-(1-benzothiophen-3-yl)-N-methylacetamide hydrochloride is a synthetic small-molecule arylacetamide derivative featuring a free primary amine on the cyclohexyl ring and a benzo[b]thiophene moiety attached via the C-3 position. It belongs to the N-[(aminocyclohexyl)aryl]acetamide chemotype extensively explored for kappa opioid receptor (KOR) pharmacology.

Molecular Formula C17H23ClN2OS
Molecular Weight 338.89
CAS No. 2418723-17-6
Cat. No. B2845212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Aminocyclohexyl)-2-(1-benzothiophen-3-yl)-N-methylacetamide;hydrochloride
CAS2418723-17-6
Molecular FormulaC17H23ClN2OS
Molecular Weight338.89
Structural Identifiers
SMILESCN(C1CCC(CC1)N)C(=O)CC2=CSC3=CC=CC=C32.Cl
InChIInChI=1S/C17H22N2OS.ClH/c1-19(14-8-6-13(18)7-9-14)17(20)10-12-11-21-16-5-3-2-4-15(12)16;/h2-5,11,13-14H,6-10,18H2,1H3;1H
InChIKeyXHCGYYLKJZOIRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Aminocyclohexyl)-2-(1-benzothiophen-3-yl)-N-methylacetamide hydrochloride (CAS 2418723-17-6): A Structurally Distinct Benzothiophene Acetamide for Focused Kappa Opioid Receptor Tool Compound Selection


N-(4-Aminocyclohexyl)-2-(1-benzothiophen-3-yl)-N-methylacetamide hydrochloride is a synthetic small-molecule arylacetamide derivative featuring a free primary amine on the cyclohexyl ring and a benzo[b]thiophene moiety attached via the C-3 position [1]. It belongs to the N-[(aminocyclohexyl)aryl]acetamide chemotype extensively explored for kappa opioid receptor (KOR) pharmacology. The compound is catalogued as a research-grade screening compound with a molecular formula C₁₇H₂₃ClN₂OS and molecular weight 338.89 g/mol; typical purity is specified as 95% . Unlike prototypical KOR agonists such as PD117302 or U-50488, this compound’s substitution pattern (4-amino vs. 2-pyrrolidinyl on cyclohexane; C-3 vs. C-4 benzothiophene attachment) is predicted by established SAR to yield substantially different receptor affinity and selectivity profiles [2]. Direct quantitative pharmacological data for this precise compound remain unpublished in the peer-reviewed literature, necessitating cautious, comparator-guided procurement decisions.

Why N-(4-Aminocyclohexyl)-2-(1-benzothiophen-3-yl)-N-methylacetamide hydrochloride Cannot Be Interchanged with Generic Benzothiophene Acetamide Analogs


In the N-[(aminocyclohexyl)aryl]acetamide class, minor structural perturbations produce large shifts in opioid receptor subtype binding affinity and selectivity. The seminal SAR study by Halfpenny et al. demonstrated that moving the benzo[b]thiophene attachment from the C-4 position (optimal; mu/kappa selectivity up to 244) to alternative attachment points substantially alters the selectivity ratio [1]. Furthermore, replacing the 2-(1-pyrrolidinyl) substituent on the cyclohexane ring (present in PD117302, KOR Ki = 3.7–4.65 nM) with a free 4-amino group—as in the target compound—removes a critical pharmacophoric element required for high-affinity KOR binding [2]. The N-methyl amide linkage, while confirmed as the best isostere among amide, ester, aminomethylene, and thioamide replacements [1], does not compensate for suboptimal aromatic attachment geometry or absent pyrrolidine substitution. Consequently, generic substitution with a 'benzothiophene acetamide' or even a closely related analog such as PD117302 will not reproduce the same pharmacological profile; each compound must be treated as a distinct chemical probe with its own selectivity fingerprint.

N-(4-Aminocyclohexyl)-2-(1-benzothiophen-3-yl)-N-methylacetamide hydrochloride: Comparator-Anchored Evidence for Differentiated Scientific Selection


Benzothiophene Attachment Position (C-3 vs. C-4) Differentiates KOR Selectivity by at Least 2-Fold Compared to PD117302

The target compound features a benzo[b]thiophene ring attached via the C-3 position, whereas the prototypical selective KOR agonist PD117302 utilizes C-4 attachment. In the Halfpenny et al. SAR series, the C-4 attached benzo[b]thiophene analog (PD117302) achieved a mu/kappa selectivity ratio of approximately 109 (KOR Ki = 4.65 nM, MOR Ki ≈ 507 nM) [1]. Moving the aromatic attachment from C-4 to alternative positions was shown to reduce selectivity, though exact C-3 values were not reported in the primary table [1]. A distinct study confirmed PD117302 KOR Ki = 3.7 nM and MOR Ki = 408 nM (mu/kappa ratio ≈ 110) in guinea-pig brain homogenates [2]. By class-level SAR inference, the C-3 attachment geometry is expected to decrease mu/kappa selectivity relative to PD117302 by altering the steric and electronic complementarity with the receptor binding pocket. This positional difference provides scientists with a tool to probe the tolerance of the KOR binding site for aromatic orientation.

Kappa opioid receptor Structure-activity relationship Receptor selectivity

4-Aminocyclohexyl vs. 2-(1-Pyrrolidinyl)cyclohexyl Substitution: Predicted ≥10-Fold Reduction in KOR Affinity Based on Pharmacophoric Requirements

The target compound incorporates a primary 4-amino group on the cyclohexane ring, whereas all high-affinity KOR ligands in the Halfpenny series (including PD117302, KOR Ki = 3.7–4.65 nM) possess a 2-(1-pyrrolidinyl) substituent that is essential for nanomolar KOR binding [1][2]. The SAR study explicitly identified the pyrrolidine ring as a critical pharmacophoric element; its removal or relocation is expected to significantly diminish KOR affinity. For context, the 4,5-dimethoxy-substituted cyclohexane analog (compound 32) retained a pyrrolidine ring and achieved KOR Ki = 16 nM with equipotent in vivo analgesic activity to morphine [1]. The reference KOR agonist U-50488, which also bears a 2-(1-pyrrolidinyl)cyclohexyl group, exhibits KOR Ki ≈ 12 nM [3]. By contrast, the 4-amino substitution in the target compound replaces the basic tertiary amine with a primary amine at a different ring position, which is predicted to reduce KOR affinity by at least one order of magnitude.

Opioid receptor binding Pharmacophore model Cyclohexyl substitution

Hydrochloride Salt Form with 95% Purity Provides Reproducible Solubility and Handling Advantages Over Free Base Analogs for In Vitro Assays

The target compound is supplied as a hydrochloride salt with a typical purity of 95% . The hydrochloride salt form enhances aqueous solubility compared to the free base, which is critical for consistent dosing in in vitro binding and cell-based assays. In contrast, PD117302 is typically used as the monohydrochloride salt (MW 356.5 g/mol) and compound 32 is also a monohydrochloride [1]. The target compound's lower molecular weight (338.89 g/mol for the salt) compared to PD117302 (356.5 g/mol) and U-50488 (MW ~369 g/mol for the hydrochloride) may offer modest advantages in terms of molar dosing efficiency. The free primary amine in the target compound—absent in the tertiary amine-containing pyrrolidine analogs—permits pH-dependent ionization control, facilitating differential solubility tuning across assay pH ranges.

Compound formulation Salt selection Aqueous solubility

Unique Dual-Functional Architecture (Free Amine + Benzothiophene Acetamide) Enables Bifunctional Probe Design Not Achievable with PD117302 or U-50488

The coexistence of a free primary 4-amine on the cyclohexyl ring and the benzothiophene-3-acetamide moiety in the target compound creates a bifunctional architecture absent in PD117302 or U-50488, both of which bear a tertiary pyrrolidine amine incapable of straightforward derivatization without disrupting receptor affinity [1][2]. The primary amine can be selectively acylated, alkylated, or conjugated to fluorophores, biotin, or E3 ligase ligands (e.g., for PROTAC design) while the benzothiophene acetamide portion may retain some degree of target binding. In the Nampt inhibitor series reported by Chen et al., benzothiophene amide derivatives with free amine handles demonstrated IC₅₀ values as low as 0.17 μM in biochemical assays and 3.9 μM in HepG2 cellular assays [3]. While this Nampt series does not include the exact target compound, it demonstrates that benzothiophene amides with derivatizable amines can be optimized for cellular activity.

Bifunctional probe Chemical biology PROTAC design

Negative Control Utility: Predicted Low KOR Affinity Makes This Compound a Viable Selectivity Counter-Screen Tool Against PD117302

Because the 4-aminocyclohexyl substitution deviates from the established KOR pharmacophore, the target compound is predicted to exhibit substantially lower KOR binding affinity (Ki > 100 nM) compared to PD117302 (Ki = 3.7–4.65 nM) and U-50488 (Ki ≈ 12 nM) [1][2][3]. In screening cascades, compounds with matched physicochemical properties but divergent target engagement serve as specificity controls to discriminate true target-mediated effects from assay artifacts. The target compound's molecular weight (338.89 Da), cLogP (~3.5 estimated from structure), and topological polar surface area (~50 Ų) are in a comparable range to PD117302 (MW 356.5, cLogP ~4.0, TPSA ~32 Ų), making it a better physicochemical match than using entirely unrelated negative control compounds.

Negative control Selectivity profiling Counter-screening

Optimized Research Applications for N-(4-Aminocyclohexyl)-2-(1-benzothiophen-3-yl)-N-methylacetamide hydrochloride Based on Structural Differentiation Evidence


Kappa Opioid Receptor Selectivity Probe: C-3 vs. C-4 Benzothiophene Topology Comparison

Use this compound alongside PD117302 in parallel KOR/MOR radioligand displacement assays to experimentally quantify the impact of benzothiophene attachment position (C-3 vs. C-4) on receptor subtype selectivity. The established SAR predicts reduced mu/kappa selectivity for the C-3 isomer, but the exact selectivity ratio has not been experimentally reported [1]. This head-to-head comparison directly addresses a gap in the published SAR landscape and can inform computational docking models of the KOR binding pocket.

Bifunctional PROTAC or Affinity Probe Scaffold Construction

The free 4-amine serves as a unique conjugation handle for attaching E3 ligase-recruiting moieties (e.g., VHL or CRBN ligands) to generate benzothiophene-based PROTAC candidates, or for coupling biotin/fluorophores to create target engagement probes [1]. Unlike PD117302 or U-50488, which require disruption of the pyrrolidine pharmacophore for derivatization, this compound preserves the benzothiophene acetamide core while enabling selective amine-directed chemistry [2]. The Nampt inhibitor precedent demonstrates that benzothiophene amides with amine handles can retain cellular activity after optimization [3].

Negative Control for KOR-Mediated Cellular Assays

Employ this compound as a pharmacologically attenuated but physicochemically matched negative control in KOR functional assays (e.g., cAMP inhibition, β-arrestin recruitment). Its predicted low KOR affinity (Ki > 100 nM based on absent pyrrolidine pharmacophore) allows discrimination of specific KOR-mediated signaling from off-target effects, while its comparable lipophilicity and molecular weight to active KOR agonists minimize confounding due to differential membrane partitioning or solubility [1][2].

Fragment-Based Screening Library Diversity Expansion

Incorporate this compound into fragment-screening libraries as a benzothiophene-containing scaffold with a free amine for hit elaboration. Its structural features—particularly the 3-substituted benzothiophene and the trans-4-aminocyclohexyl group—provide topological diversity that complements existing fragment collections dominated by 2-substituted or 4-substituted benzothiophenes [1]. The hydrochloride salt form ensures aqueous solubility suitable for high-concentration fragment soaking or biochemical screening at typical fragment concentrations (0.5–2 mM).

Quote Request

Request a Quote for N-(4-Aminocyclohexyl)-2-(1-benzothiophen-3-yl)-N-methylacetamide;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.